chemical structure and properties of 2-Chloro-3-formylisonicotinic acid
chemical structure and properties of 2-Chloro-3-formylisonicotinic acid
An In-Depth Technical Guide to 2-Chloro-3-formylisonicotinic Acid: A Trifunctional Building Block for Advanced Drug Discovery
Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, the efficiency of a synthetic campaign is often dictated by the strategic utility of its starting materials. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of FDA-approved drugs, prized for their ability to engage in specific biological interactions and their favorable physicochemical properties.[1] Within this class, 2-Chloro-3-formylisonicotinic acid emerges as a highly valuable, albeit specialized, building block. Its strategic importance lies in its trifunctional nature: a nucleophilically displaceable chlorine atom at the 2-position, a reactive formyl (aldehyde) group at the 3-position, and a carboxylic acid at the 4-position of the pyridine ring.
This unique arrangement of orthogonal reactive sites on a single, compact scaffold provides researchers and drug development professionals with a powerful tool for molecular diversification. It allows for sequential, selective chemical modifications, enabling the rapid generation of complex molecular architectures and focused compound libraries for structure-activity relationship (SAR) studies. This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and proven applications, providing field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. The key identifiers and physical characteristics of 2-Chloro-3-formylisonicotinic acid are summarized below.
Table 1: Chemical and Physical Properties of 2-Chloro-3-formylisonicotinic Acid
| Property | Value | Source |
| CAS Number | 1289042-45-0 | [2] |
| Molecular Formula | C₇H₄ClNO₃ | [2] |
| Molecular Weight | 185.57 g/mol | [2] |
| Appearance | Solid (predicted) | General |
| SMILES | O=C(O)C1=CC=NC(Cl)=C1C=O | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Spectroscopic Analysis (Predicted)
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¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to be simple and highly informative.
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Aldehyde Proton (CHO): A singlet appearing significantly downfield, typically in the δ 9.8-10.2 ppm range, due to the strong deshielding effect of the carbonyl group and the aromatic ring.
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Pyridine Protons (Ar-H): Two distinct signals corresponding to the protons at the C5 and C6 positions. They would likely appear as doublets in the δ 7.5-8.5 ppm region, with their exact shifts influenced by the electronic effects of the three substituents.
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Carboxylic Acid Proton (COOH): A very broad singlet, often far downfield (δ 12.0-14.0 ppm ), which may not always be observed depending on the solvent and concentration.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will confirm the presence of all seven unique carbon atoms.[3]
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Carbonyl Carbons: Two distinct signals in the downfield region. The carboxylic acid carbonyl (COOH) is expected around δ 165-175 ppm , while the aldehyde carbonyl (CHO) would appear further downfield, around δ 185-195 ppm .
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Pyridine Carbons (Ar-C): Five signals in the aromatic region (δ 120-160 ppm ). The carbon bearing the chlorine (C2) and the carbons adjacent to the nitrogen will be significantly influenced by the heteroatom and substituents.
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-
Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.[4]
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded dimer of a carboxylic acid.
-
C=O Stretch (Carbonyls): Two distinct, strong absorption bands. The carboxylic acid carbonyl is expected around 1700-1725 cm⁻¹ , and the aldehyde carbonyl typically appears at a slightly higher frequency, around 1725-1740 cm⁻¹ .
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C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹ .
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Synthesis and Purification
The synthesis of highly functionalized heterocycles like 2-chloro-3-formyl-substituted pyridines and quinolines is most reliably achieved via the Vilsmeier-Haack reaction.[5] This classic method allows for the simultaneous formation of the heterocyclic ring and the introduction of the chloro and formyl groups.
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the electrophilic substitution of an electron-rich substrate by a Vilsmeier reagent (a chloroiminium ion, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)). For the synthesis of 2-chloro-3-formylquinolines, the reaction starts with an N-arylacetamide.[6] By analogy, a suitably substituted N-(pyridon-yl)acetamide would serve as the precursor for 2-Chloro-3-formylisonicotinic acid.
Causality of Experimental Choices:
-
Reagents: POCl₃ acts as both a dehydrating agent and a chlorine source, while DMF is the source of the formyl group. The acetamide precursor is chosen to direct the cyclization and substituent placement.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and performed at 0-5°C to prevent degradation. The subsequent cyclization requires significant thermal energy (80-100°C) to overcome the activation barrier.[6]
-
Workup: The reaction is quenched by pouring it onto crushed ice. This hydrolyzes the reactive intermediates and precipitates the crude product. Basification is often required to neutralize the acidic medium and ensure the product is in its free, less soluble form.[5]
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines (Adapted for Isonicotinic Acid)
Note: This is a representative protocol adapted from established procedures for analogous systems, as a specific published synthesis for the title compound is not available.[6]
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Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a calcium chloride guard tube, suspend the appropriate N-acetyl-pyridone precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Vilsmeier Reagent Formation: Cool the mixture to 0-5°C in an ice-salt bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (10-12 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain it for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice (~500g) with vigorous stirring.
-
Precipitation: Stir the resulting slurry for 30 minutes. If precipitation is slow, carefully neutralize the solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the product precipitates.
-
Filtration and Washing: Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.
Diagram: Vilsmeier-Haack Synthesis Workflow
Caption: Workflow for the synthesis of 2-Chloro-3-formylisonicotinic acid.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Chloro-3-formylisonicotinic acid lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.
Reactions at the Chloro Group (C2-Cl): Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent site for introducing diversity via SNAr reactions.[7] This is a cornerstone reaction in medicinal chemistry for building libraries of analogues.
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Mechanism & Rationale: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-deficient nature of the pyridine ring. Common nucleophiles include primary and secondary amines (to form aminopyridines), thiols (to form thiopyridines), and alkoxides (to form alkoxypyridines).[8] The choice of a mild base and an appropriate solvent is critical to deprotonate the nucleophile without promoting side reactions.
Diagram: SNAr Pathway for Diversification
Caption: Diversification via Nucleophilic Aromatic Substitution (SNAr).
Reactions at the Formyl Group (C3-CHO)
The aldehyde is a versatile handle for a wide range of classical organic transformations.
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Condensation Reactions: The formyl group readily undergoes condensation with active methylene compounds. For instance, the Claisen-Schmidt condensation with ketones (e.g., acetophenone) in the presence of a base yields chalcones, which are themselves important pharmacophores with a range of biological activities.[9][10]
-
Reductive Amination: Reaction with an amine followed by reduction (e.g., with sodium triacetoxyborohydride) provides a direct route to substituted aminomethylpyridines, a common motif in drug molecules.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to a second carboxylic acid group (creating a dicarboxylic acid) using reagents like potassium permanganate or selectively reduced to a primary alcohol (hydroxymethyl group) with mild reducing agents like sodium borohydride.
Reactions at the Carboxylic Acid Group (C4-COOH)
The carboxylic acid is ideal for forming amide or ester linkages, which are fundamental in prodrug strategies and for connecting the scaffold to other molecular fragments.
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Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, HOBt, DCC) can be used to couple the carboxylic acid with a wide variety of amines to form amides. This is one of the most common reactions in drug discovery for exploring SAR.
-
Esterification: The acid can be converted to an ester via Fischer esterification (reacting with an alcohol under acidic catalysis) or by first converting the acid to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol.[11]
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Chloro-3-formylisonicotinic acid is realized when its reactive handles are used in concert to access novel chemical space for therapeutic applications.
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Scaffold for Library Synthesis: The orthogonal reactivity of the three functional groups makes this molecule an ideal starting point for combinatorial chemistry and parallel synthesis. One can, for example, first perform an SNAr reaction at the C2 position with a library of amines, and then couple the C4 carboxylic acid with a second library of amines, rapidly generating a large matrix of diverse products.
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Intermediate for Fused Heterocycles: The juxtaposition of the chloro and formyl groups can be exploited to construct fused ring systems. For example, derivatives of the analogous 2-chloro-3-formylquinolines are used to synthesize furo[2,3-b]quinolines, a class of natural products with significant biological activity.[12]
-
Isonicotinic Acid as a Pharmacophore: The isonicotinic acid core is a well-established pharmacophore. Derivatives of isonicotinic acid hydrazide are known antitubercular agents (e.g., Isoniazid).[13][14] Other derivatives have shown potent anti-inflammatory and antibacterial activities.[11][15] This building block provides a direct entry into novel analogues of these proven therapeutic agents.
Conclusion
2-Chloro-3-formylisonicotinic acid is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its trifunctional design allows for a modular and predictable approach to the synthesis of complex molecules. By providing independent control over three key reactive sites, it empowers researchers to efficiently navigate chemical space, optimize molecular properties, and accelerate the development of next-generation therapeutics. A deep understanding of its physicochemical properties, synthesis, and multifaceted reactivity is essential for any scientist aiming to leverage the full potential of this versatile heterocyclic building block.
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